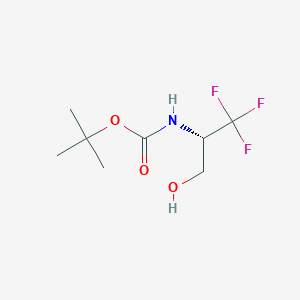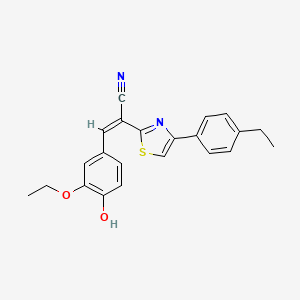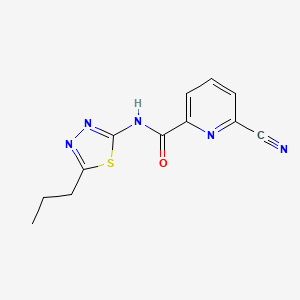
Tert-butyl (1S)-2,2,2-trifluoro-1-(hydroxymethyl)ethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-butyl derivatives involves multiple steps including acylation, nucleophilic substitution, and reduction, achieving high yields and confirming structures through mass spectrometry (MS) and nuclear magnetic resonance (NMR) (Zhao et al., 2017). tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating versatility as N-(Boc)-protected nitrones in organic synthesis (Guinchard et al., 2005).
Molecular Structure Analysis
Molecular structures of tert-butyl derivatives display significant diversity, with intermolecular hydrogen bonding playing a crucial role in their stabilization. The crystalline structure of these compounds often exhibits layered structures created from X—H···O hydrogen bonds (Howie et al., 2011).
Chemical Reactions and Properties
Tert-butyl derivatives undergo various chemical transformations, including iodolactamization and reactions with organometallics, showcasing their importance as building blocks in organic synthesis (Campbell et al., 2009). Their reactivity with phase transfer catalysis (PTC) conditions highlights their chemical versatility and potential in synthesizing a wide range of compounds (Albanese et al., 1997).
Physical Properties Analysis
The physical properties of tert-butyl (1S)-2,2,2-trifluoro-1-(hydroxymethyl)ethylcarbamate and related compounds, including their thermal and X-ray analyses, provide insight into their stability and behavior under various conditions. These properties are essential for their application in different fields of chemistry and material science (Çolak et al., 2021).
Chemical Properties Analysis
The chemical properties, including the reactivity of tert-butyl derivatives with different functional groups and their transformations, underscore their utility in synthesizing complex molecules. Their ability to form stable and reactive intermediates is crucial for developing novel compounds with varied applications (Poole et al., 1980).
Wissenschaftliche Forschungsanwendungen
Molecular Structures and Hydrogen-Bond Connectivity
Tert-butyl (1S)-2,2,2-trifluoro-1-(hydroxymethyl)ethylcarbamate and its derivatives have been studied for their molecular structures, showcasing how variations in substituents influence hydrogen-bond connectivity. Research reveals that despite substituent variations, these compounds exhibit consistent intermolecular O—H···O and N—H···O hydrogen-bond patterns, forming two-dimensional layers of molecules. This property underscores their potential in creating layered molecular structures, pivotal in the field of material science and crystal engineering (Howie et al., 2011).
Synthetic Applications and Biological Activity
The compound serves as an important intermediate in synthesizing biologically active compounds, such as omisertinib (AZD9291), demonstrating its utility in pharmaceutical research and development. A rapid synthetic method for producing such intermediates, with high yields, indicates its critical role in streamlining drug synthesis processes (Zhao et al., 2017).
Building Blocks in Organic Synthesis
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, related to the focal compound, have been identified as N-(Boc) nitrone equivalents. These compounds, prepared from aldehydes and tert-butyl N-hydroxycarbamate, demonstrate versatility as building blocks in organic synthesis, especially in reactions with organometallics to yield N-(Boc)hydroxylamines. Their ease of preparation and transformation into valuable organic intermediates highlight their significance in synthetic organic chemistry (Guinchard et al., 2005).
Enantioselective Synthesis
The compound's derivatives have been employed in enantioselective syntheses, such as the creation of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate. This process involves a key iodolactamization step, proving its utility in generating potent CCR2 antagonists. The ability to synthesize such intermediates enantioselectively is crucial for developing stereochemically complex pharmaceuticals (Campbell et al., 2009).
Safety and Hazards
Wirkmechanismus
Target of Action
Tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate, also known as tert-butyl N-[(2S)-1,1,1-trifluoro-3-hydroxypropan-2-yl]carbamate or Tert-butyl (1S)-2,2,2-trifluoro-1-(hydroxymethyl)ethylcarbamate, is a carbamate compound . Carbamates are known to interact with various targets in the body, including enzymes like acetylcholinesterase . .
Mode of Action
Carbamates, in general, are known to inhibit acetylcholinesterase, an enzyme crucial for nerve signal transmission . This inhibition can lead to an accumulation of acetylcholine, resulting in overstimulation of muscles and glands .
Biochemical Pathways
Carbamates can affect various biochemical pathways due to their broad range of targets. For instance, they can impact the cholinergic system by inhibiting acetylcholinesterase . This can disrupt normal nerve signal transmission, affecting numerous physiological processes.
Result of Action
Carbamates can cause a range of effects due to their inhibition of acetylcholinesterase, leading to overstimulation of muscles and glands .
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-1,1,1-trifluoro-3-hydroxypropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO3/c1-7(2,3)15-6(14)12-5(4-13)8(9,10)11/h5,13H,4H2,1-3H3,(H,12,14)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJICTSWXPIQIQ-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methoxy-1,6-dimethyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492489.png)
![1-(4-methoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2492490.png)
![1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole](/img/structure/B2492491.png)

![ethyl 2-[2-[1-[2-[(3,4-dimethoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2492498.png)
![4-Methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine](/img/structure/B2492501.png)
![methyl 3-{2-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2492502.png)

![N-(5-methylisoxazol-3-yl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2492504.png)
![(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide](/img/structure/B2492506.png)
![1-[(4-ethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2492508.png)
![N-(4-chlorophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2492509.png)
![3-(2-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}propanamide](/img/structure/B2492510.png)